molecular formula C9H14FN3O2 B2450676 Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate CAS No. 2247207-44-7

Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate

Cat. No.: B2450676
CAS No.: 2247207-44-7
M. Wt: 215.228
InChI Key: FYJFBMLBKQTRIK-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the amino group with methyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets. The fluoroethyl group enhances its ability to penetrate biological membranes, while the pyrazole ring can interact with various enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-(2-chloroethyl)-4-methylpyrazol-3-yl]amino]acetate
  • Methyl 2-[[2-(2-bromoethyl)-4-methylpyrazol-3-yl]amino]acetate
  • Methyl 2-[[2-(2-iodoethyl)-4-methylpyrazol-3-yl]amino]acetate

Uniqueness

Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties.

Properties

IUPAC Name

methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O2/c1-7-5-12-13(4-3-10)9(7)11-6-8(14)15-2/h5,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJFBMLBKQTRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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